Lenvatinib Impurity F

Description

Context of Lenvatinib and its Pharmaceutical Significance

Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor, recognized for its role in oncology. patsnap.comqingmupharm.comchemicalbook.com It targets several signaling pathways implicated in tumor growth and angiogenesis, including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and others. daicelpharmastandards.comdrugbank.com Marketed under the trade name Lenvima, Lenvatinib is indicated for the treatment of certain types of thyroid, renal, and liver cancers. daicelpharmastandards.comtga.gov.au The complexity of its synthesis and its chemical nature make the control of impurities a critical aspect of its manufacturing process. qingmupharm.comdaicelpharmastandards.com

Role of Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in APIs are any components that are not the API itself or an excipient in the drug product. daicelpharmastandards.com These substances can arise from various sources, including the manufacturing process, degradation of the API, or contamination. daicelpharmastandards.com The presence of impurities, even in trace amounts, can potentially affect the quality, safety, and efficacy of the final pharmaceutical product. Regulatory bodies worldwide have established stringent guidelines for the identification, qualification, and control of impurities to minimize any potential risks. daicelpharmastandards.com Impurities are broadly classified based on their origin, such as organic impurities, inorganic impurities, and residual solvents. Organic impurities can be further categorized as starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.

Classification of Lenvatinib Impurity F

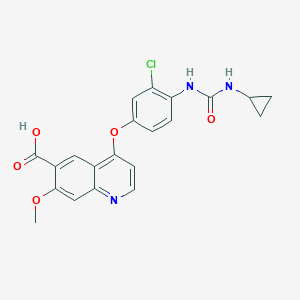

This compound is a well-characterized impurity of Lenvatinib. Its chemical identity is established as 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid. smolecule.comclearsynth.comcymitquimica.com This impurity can be classified as both a degradation product and a process-related impurity.

| Parameter | Data |

| Chemical Name | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid |

| Synonym | Desamino Hydroxy Lenvatinib |

| Molecular Formula | C21H18ClN3O5 |

| Molecular Weight | 427.8 g/mol |

| CAS Number | 417717-21-6 |

Forced degradation studies, which are a regulatory requirement to establish the stability-indicating properties of analytical methods, have demonstrated that Lenvatinib is susceptible to hydrolysis. researchgate.netinnovareacademics.in this compound is a major degradation product formed under both acidic and basic hydrolytic conditions. smolecule.comgoogle.com The formation of this impurity involves the hydrolysis of the primary amide group (-CONH2) on the quinoline (B57606) ring of the Lenvatinib molecule to a carboxylic acid group (-COOH). smolecule.comgoogle.com

Studies have shown that exposure of Lenvatinib to acidic conditions (e.g., 2 N HCl at 60°C) or basic conditions (e.g., 2 N NaOH at 60°C) leads to the formation of this compound. smolecule.com This indicates that the amide functional group in Lenvatinib is the primary site of degradation under these stress conditions.

| Stress Condition | Outcome |

| Acidic Hydrolysis | Formation of this compound |

| Basic Hydrolysis | Formation of this compound |

The synthesis of Lenvatinib is a multi-step process that can potentially generate various impurities. qingmupharm.comchemicalbook.comjustia.com this compound can also be formed as a process-related impurity during the synthesis of Lenvatinib. smolecule.comgoogle.com Its formation as a byproduct can occur if the reaction conditions during the synthesis inadvertently lead to the hydrolysis of the amide group of Lenvatinib or a late-stage intermediate.

The final steps in the synthesis of Lenvatinib often involve the coupling of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898) with a cyclopropyl (B3062369) isocyanate derivative. google.comgoogle.com If any water is present or if the reaction conditions are not strictly controlled, the amide group of the quinoline moiety could be hydrolyzed, leading to the formation of this compound. Therefore, careful control of the reaction parameters and purification of the final product are crucial to minimize the level of this impurity in the API.

Structure

3D Structure

Properties

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPCSJGFZLUZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201118571 | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417717-21-6 | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=417717-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Formation and Degradation Pathways of Lenvatinib Impurity F

Hydrolytic Degradation Mechanisms

Hydrolysis is a major degradation pathway for Lenvatinib, leading to the formation of Impurity F. This process involves the cleavage of the carboxamide group on the quinoline (B57606) ring system, converting it into a carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.

Acid-Catalyzed Hydrolysis of Lenvatinib to Form Lenvatinib Impurity F

Under acidic conditions, the amide group of Lenvatinib can undergo hydrolysis to yield this compound. The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to the formation of a tetrahedral intermediate. This is followed by proton transfer and the elimination of ammonia, resulting in the formation of the carboxylic acid derivative, Impurity F. Studies have shown that Lenvatinib is sensitive to acidic hydrolysis, and Impurity F is a known degradation product under these conditions.

Base-Catalyzed Hydrolysis of Lenvatinib to Form this compound

In the presence of a base, Lenvatinib can also be hydrolyzed to form Impurity F. The mechanism of base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This results in the formation of a tetrahedral intermediate, which then collapses to expel the amide anion as a leaving group. A subsequent acid-base reaction between the carboxylic acid and the amide anion leads to the formation of a carboxylate salt and ammonia. Upon acidification during workup, the carboxylate is protonated to give the final carboxylic acid product, this compound. Similar to acidic conditions, Lenvatinib has been found to be susceptible to degradation in alkaline environments, with Impurity F being a significant degradation product.

Oxidative Degradation Pathways Contributing to this compound Formation

Forced degradation studies involving oxidative conditions, such as exposure to hydrogen peroxide, have been conducted on Lenvatinib. While these studies have shown that Lenvatinib can degrade under oxidative stress, the formation of this compound is not reported as a primary or significant pathway. The molecule shows comparative stability against oxidation with respect to the formation of the carboxylic acid impurity. Other degradation products are more commonly observed under these conditions.

Thermal Degradation Processes of Lenvatinib Yielding this compound

Thermal stress, particularly in the presence of moisture ("damp heat"), can contribute to the formation of this compound. The elevated temperature can accelerate the hydrolysis of the amide group, following the mechanisms described under acid- and base-catalyzed hydrolysis, especially if acidic or basic microenvironments are present. However, in dry heat conditions, Lenvatinib shows considerable stability, and the formation of Impurity F is not a predominant degradation pathway.

Photolytic Degradation Processes of Lenvatinib Yielding this compound

Photostability studies are a crucial part of drug development. When Lenvatinib is exposed to light, particularly UV radiation, it can undergo degradation. However, the existing literature from forced degradation studies suggests that Lenvatinib is relatively stable under photolytic stress. The formation of this compound through photolytic degradation is not considered a significant pathway.

Formation of this compound During Lenvatinib Synthesis

This compound is primarily classified as a degradation impurity rather than a process impurity. This indicates that it is not typically formed as a direct byproduct of the chemical reactions in the main synthesis route of Lenvatinib. However, it can potentially be formed during the workup or purification stages of the synthesis if the reaction mixture is exposed to acidic or basic conditions for a prolonged period, leading to the hydrolysis of the amide group of the newly synthesized Lenvatinib. Therefore, careful control of pH and temperature during these final steps is crucial to minimize the formation of this impurity.

Table 1: Summary of this compound Formation under Various Conditions

| Degradation Condition | Formation of this compound | Notes |

|---|---|---|

| Acidic Hydrolysis | Significant | Primary degradation pathway leading to the formation of the carboxylic acid derivative. |

| Basic Hydrolysis | Significant | Primary degradation pathway leading to the formation of the carboxylic acid derivative. |

| Oxidative Degradation | Not a major pathway | Lenvatinib shows relative stability to oxidation in terms of forming Impurity F. |

| Thermal Degradation | Possible (in presence of moisture) | "Damp heat" can accelerate hydrolysis. Relatively stable under dry heat. |

| Photolytic Degradation | Not a major pathway | Lenvatinib is considered relatively photostable. |

| During Synthesis | Possible (during workup/purification) | Considered a degradation impurity, not a direct process impurity. |

Origin from Starting Materials and Synthetic Intermediates

The formation of this compound is a deliberate step in several patented synthetic routes for Lenvatinib. It is synthesized from the starting material 4-amino-3-chlorophenol (B108459). justia.comnih.gov The synthesis is designed to build the cyclopropyl (B3062369) urea (B33335) moiety before it is coupled with the quinoline core of the Lenvatinib molecule.

One well-documented pathway involves a two-step process:

Carbamate (B1207046) Formation: The synthesis begins with the reaction of 4-amino-3-chlorophenol with a phosgene (B1210022) equivalent, such as phenyl chloroformate. This reaction converts the amino group on the phenol (B47542) into a more reactive phenyl carbamate intermediate. justia.comnih.gov

Urea Formation: The resulting carbamate intermediate is then reacted with cyclopropylamine (B47189). The cyclopropylamine displaces the phenoxy group to form the stable N,N'-disubstituted urea, which is this compound. justia.com

This synthetic sequence is outlined in the table below.

| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | 4-Amino-3-chlorophenol | Phenyl Chloroformate | Phenyl-(2-chloro-4-hydroxyphenyl)carbamate | Formation of a reactive carbamate intermediate. |

| 2 | Phenyl-(2-chloro-4-hydroxyphenyl)carbamate | Cyclopropylamine | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea (Impurity F) | Formation of the final urea structure via nucleophilic substitution. justia.com |

Alternative routes for synthesizing this intermediate have also been described, such as reacting 4-hydroxy-2-chloroaniline with cyanogen (B1215507) bromide followed by a reaction with a cyclopropyl source, further highlighting its role as a purposefully synthesized intermediate. google.com

Influence of Reaction Conditions on Impurity Formation

The reaction conditions play a crucial role not only in the efficient synthesis of this compound but also in the amount that persists as an impurity in the final Lenvatinib drug substance. The key is the subsequent coupling reaction where Impurity F is consumed.

The final step in the synthesis of Lenvatinib involves a nucleophilic aromatic substitution (SNAr) reaction, coupling the phenolic oxygen of this compound with 4-chloro-7-methoxyquinoline-6-carboxamide. googleapis.com The efficiency of this coupling reaction directly dictates the level of unreacted Impurity F.

Research outlined in patent literature compares different reaction conditions for this coupling step, demonstrating how optimization can minimize the formation of other byproducts and, by extension, ensure the complete consumption of Impurity F. justia.comgoogleapis.com Key parameters include reaction temperature, stoichiometry of reactants, and the choice of base.

A comparison of reaction conditions reveals the following:

| Parameter | Standard Conditions | Optimized Conditions | Impact on Impurity Profile |

|---|---|---|---|

| Temperature | 65-70°C | 45-55°C (preferably 50°C) | Lower temperatures reduce the rate of degradation and side-product formation. justia.comgoogleapis.com |

| Stoichiometry (Impurity F equivalent) | 1.2 eq. | 2.0 eq. | Using a greater excess of Impurity F drives the reaction towards completion, but requires effective purification to remove the unreacted excess. The optimization focuses on reducing other byproducts formed from side reactions. justia.comgoogleapis.com |

| Base | Cesium Carbonate (2 eq.) or Sodium tert-butoxide (1.2 eq.) | Cesium Carbonate (2 eq.) | The choice and amount of base are critical for the deprotonation of the phenolic hydroxyl group on Impurity F to initiate the coupling reaction. googleapis.com |

| Solvent | Dimethylsulfoxide (DMSO) | Dimethylsulfoxide (DMSO) | DMSO is a suitable polar aprotic solvent for this type of SNAr reaction. |

| Reaction Time | 23 hours | 24 hours | Sufficient time is required for the reaction to proceed to completion at the lower optimized temperature. googleapis.com |

Under standard, non-optimized conditions, the formation of several other impurities is significantly higher. justia.comgoogleapis.com By lowering the reaction temperature and adjusting the stoichiometry, the optimized process drastically reduces the levels of these other byproducts. While these conditions use a larger excess of Impurity F to ensure the full conversion of the quinoline starting material, it underscores that controlling the reaction parameters is the primary method for managing the impurity profile of the final product. Any unreacted this compound must then be removed during the purification and crystallization of the Lenvatinib API. googleapis.com

Analytical Methodologies for Characterization and Quantification of Lenvatinib Impurity F

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are the cornerstone for separating Lenvatinib Impurity F from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently utilized methods due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods are widely developed for the analysis of Lenvatinib and its impurities daicelpharmastandards.com. The development of a suitable HPLC method for this compound requires careful optimization of various parameters to achieve adequate separation and quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the analysis of Lenvatinib and its impurities researchgate.net. This approach utilizes a non-polar stationary phase and a polar mobile phase. For the separation of Lenvatinib and its related substances, including Impurity F, octadecylsilane (C18) or octylsilane (C8) bonded silica are preferred stationary phases google.compharmajournal.netiajps.compharmaceuticaljournal.netrroij.com.

A typical RP-HPLC method involves a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The choice of buffer, its pH, and the organic modifier are critical for achieving the desired selectivity and resolution. For instance, a mobile phase composed of a buffer solution and an organic solvent like acetonitrile is commonly employed google.com. The buffer system can be an aqueous solution of acetate, formate, phosphate, or trifluoroacetic acid google.com.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Octadecylsilane (C18) bonded silica (e.g., 4.6 mm x 150 mm, 5 µm) | pharmajournal.netpharmaceuticaljournal.net |

| Mobile Phase A | Aqueous buffer (e.g., Formate, Acetate, Phosphate) | google.com |

| Mobile Phase B | Acetonitrile or Methanol | google.com |

| Flow Rate | 0.3 to 1.0 mL/min | google.com |

| Column Temperature | 20-40 °C | google.com |

| Detection | UV at a specific wavelength (e.g., 240 nm, 265 nm) | iajps.compharmaceuticaljournal.net |

Due to the presence of both polar and non-polar impurities in Lenvatinib samples, a gradient elution HPLC method is often necessary to achieve a simultaneous separation of all components within a reasonable timeframe google.com. Gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent mastelf.com. This allows for the effective elution of compounds with a wide range of polarities google.commastelf.com.

The optimization of the gradient program is a critical step in method development. A typical gradient might start with a high percentage of the aqueous buffer to retain and separate polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main component, Lenvatinib, and any non-polar impurities. A patent for analyzing Lenvatinib impurities suggests a gradient that varies from 90% aqueous buffer and 10% organic solvent to 15% aqueous buffer and 85% organic solvent over approximately 30 minutes google.com. The flow rate is another important parameter to optimize, with typical ranges between 0.3 to 1.0 mL/min google.com.

| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

|---|---|---|

| 0 | 90 | 10 |

| 30 | 15 | 85 |

| 35 | 15 | 85 |

| 40 | 90 | 10 |

| 45 | 90 | 10 |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC researchgate.netijpbs.com. UPLC methods have been successfully developed for the analysis of Lenvatinib and its degradation products researchgate.net.

A stability-indicating UPLC method for Lenvatinib has been reported using a UPLC HSS C18 column (100 mm × 2.1 mm, 1.8 µm) with an isocratic mobile phase consisting of 0.1% orthophosphoric acid and acetonitrile (50:50 v/v) at a flow rate of 0.3 mL/min researchgate.net. Another method employed an Acquity BEH C18 column (50 x 3.00mm, 1.7µm) with a mobile phase of 0.1% ortho-phosphoric acid and acetonitrile (60:40 v/v) at a flow rate of 0.5 mL/min ijpbs.com. These methods demonstrate the applicability of UPLC for the rapid and efficient separation of Lenvatinib and its impurities. The enhanced resolution of UPLC is particularly beneficial for separating closely eluting impurities.

Spectrometric Techniques for Structural Elucidation and Detection

While chromatographic techniques are powerful for separation, spectrometric methods are indispensable for the structural confirmation and sensitive detection of impurities like this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of pharmaceutical impurities daicelpharmastandards.comchemrxiv.orgnih.gov. For Lenvatinib and its related substances, LC-MS/MS (tandem mass spectrometry) has been utilized for both method development and validation in biological matrices scispace.comeurekaselect.com.

The electrospray ionization (ESI) source in the positive ion mode is commonly used for the analysis of Lenvatinib, as it readily forms protonated molecules [M+H]⁺ nih.gov. In an LC-MS/MS experiment, the precursor ion corresponding to the protonated molecule of this compound would be selected and fragmented to produce a characteristic product ion spectrum. This fragmentation pattern serves as a fingerprint for the molecule, enabling its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound with a high degree of confidence. A patent describing Lenvatinib impurities mentions the use of ESI-HRMS for the characterization of an intermediate, demonstrating its utility in the structural confirmation of related compounds google.com. The identification and characterization of forced degradation products of Lenvatinib mesylate have also been accomplished using liquid chromatography-high resolution mass spectrometry researchgate.net. This technique is crucial for confirming the identity of this compound and distinguishing it from other potential isobaric impurities.

| Parameter | Description | Reference |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI), Positive Ion Mode | nih.gov |

| Precursor Ion (Lenvatinib) | m/z 427.1 | nih.gov |

| Product Ion (Lenvatinib) | m/z 370 | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for structural elucidation | nih.gov |

Compound Names

| Compound Name |

|---|

| Lenvatinib |

| This compound |

| Acetonitrile |

| Methanol |

| Trifluoroacetic acid |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of pharmaceutical impurities. While specific published studies detailing the full fragmentation pathway of this compound are not widely available, a plausible pathway can be postulated based on the well-documented fragmentation of Lenvatinib and the principles of mass spectrometry researchgate.net.

The analysis would typically involve a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode. The precursor ion of this compound (C₂₁H₁₈ClN₃O₅) would correspond to its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 428.1. Collision-induced dissociation (CID) of this precursor ion would generate a series of characteristic product ions, allowing for structural confirmation.

The fragmentation is expected to initiate at the most labile bonds and through rearrangements involving the quinoline (B57606), urea (B33335), and cyclopropyl (B3062369) moieties. Key fragmentation steps likely mirror those of Lenvatinib, with differences arising from the carboxylic acid group replacing the carboxamide.

Proposed Key Fragmentation Pathways for this compound:

Cleavage of the Urea Linkage: A primary fragmentation would involve the cleavage of the C-N bond in the urea linkage, leading to the formation of a protonated cyclopropyl isocyanate fragment or its equivalent.

Ether Bond Scission: The diaryl ether bond is another potential site for fragmentation, separating the quinoline-carboxylic acid moiety from the chlorophenyl-urea portion of the molecule.

Losses from the Carboxylic Acid Group: The carboxylic acid group can undergo characteristic neutral losses, such as the loss of water (H₂O, 18 Da) and the subsequent loss of carbon monoxide (CO, 28 Da).

Quinoline Ring Fragmentation: Further fragmentation of the stable quinoline ring system can occur under higher collision energy, although this is less common.

A proposed fragmentation scheme is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structural Origin of Fragment |

| 428.1 | 410.1 | 18 | Loss of H₂O from the carboxylic acid group |

| 428.1 | 371.1 | 57 | Loss of the cyclopropyl isocyanate moiety (C₃H₅NCO) |

| 428.1 | 241.0 | 187 | Cleavage of the ether bond, retaining the quinoline-carboxylic acid portion |

| 410.1 | 382.1 | 28 | Loss of CO from the [M+H-H₂O]⁺ ion |

These fragmentation patterns provide a structural fingerprint for the unambiguous identification of this compound in the presence of the parent drug and other related substances.

Validation of Analytical Methods for this compound (ICH Guidelines)

The analytical methods used to quantify impurities such as this compound must be validated to ensure they are suitable for their intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which establish the necessary characteristics and procedures ich.orgeuropa.eu. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or MS detection is typically developed and validated for this purpose google.com.

The validation process demonstrates the method's specificity, linearity, range, precision, accuracy, and sensitivity (LOD/LOQ).

Specificity and Selectivity Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. For this compound, the specificity of the chromatographic method is demonstrated by showing that its peak is well-resolved from the peaks of Lenvatinib and other known impurities google.com.

This is typically achieved by:

Injecting individual solutions of Lenvatinib and all available related impurities to determine their retention times.

Analyzing a stressed sample of Lenvatinib, where degradation is forced using acid, base, oxidation, heat, and light to generate potential impurities, including Impurity F researchgate.net.

Assessing peak purity using a photodiode array (PDA) detector or mass spectrometer to confirm that the chromatographic peak for Impurity F is spectrally homogeneous.

The acceptance criterion is that the resolution between the peak for this compound and the closest eluting peak should be greater than 1.5.

Linearity and Calibration Range Determination

Linearity demonstrates the proportional relationship between the concentration of this compound and the analytical signal over a specified range. The range typically covers from the reporting threshold to 120% of the specification limit for the impurity ich.org.

A series of solutions of this compound are prepared at different concentrations and analyzed. A calibration curve is then constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line.

Table: Representative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 0.10 | 15,230 |

| 0.25 | 37,980 |

| 0.50 | 75,550 |

| 0.75 | 113,200 |

| 1.00 | 151,100 |

| 1.20 | 180,500 |

| Correlation Coefficient (r²) | 0.9995 |

| Regression Equation | y = 150800x + 210 |

An r² value greater than 0.999 is generally considered acceptable, indicating a strong linear relationship researchgate.net.

Precision Assessment (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is assessed at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. It is typically determined by performing at least six replicate measurements at 100% of the test concentration or nine determinations covering the specified range europa.eu.

Intermediate Precision: Expresses the variation within the same laboratory, but considers different days, different analysts, and different equipment.

The precision is reported as the relative standard deviation (%RSD).

Table: Representative Precision Data for this compound (0.5 µg/mL)

| Precision Level | Parameter | %RSD | Acceptance Criteria |

|---|---|---|---|

| Repeatability | (n=6 determinations) | 0.85% | NMT 5.0% |

| Intermediate Precision | Day 1 vs. Day 2 | 1.10% | NMT 5.0% |

NMT: Not More Than

The low %RSD values confirm that the analytical method is precise jocpr.compharmajournal.net.

Accuracy and Recovery Studies

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a sample matrix with a known amount of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) iajps.com.

The percentage recovery is calculated for each replicate. The method is considered accurate if the mean recovery is within an acceptable range, commonly 98.0% to 102.0% for an API, but may be wider for impurities at low concentrations (e.g., 80.0% to 120.0%) ich.org.

Table: Representative Accuracy and Recovery Data for this compound

| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

|---|---|---|---|

| Level 1 (50%) | 0.25 | 0.245 | 98.0% |

| 0.25 | 0.251 | 100.4% | |

| 0.25 | 0.248 | 99.2% | |

| Level 2 (100%) | 0.50 | 0.505 | 101.0% |

| 0.50 | 0.498 | 99.6% | |

| 0.50 | 0.501 | 100.2% | |

| Level 3 (150%) | 0.75 | 0.745 | 99.3% |

| 0.75 | 0.758 | 101.1% | |

| 0.75 | 0.751 | 100.1% |

| Mean Recovery | | | 99.9% |

Determination of Detection Limits (LOD) and Quantification Limits (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy iajps.com.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where an S/N of 3:1 is typical for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve europa.eu.

Table: Representative LOD and LOQ Values for this compound

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.03 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.10 |

These limits establish the sensitivity of the method, ensuring it can reliably quantify this compound at or below its specification limit.

Advanced Analytical Development Approaches

Modern analytical method development for pharmaceutical impurities like this compound is increasingly moving beyond traditional approaches to incorporate principles of Quality by Design (QbD) and Green Chemistry.

Application of Quality by Design (QbD) in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov When applied to analytical method development for Lenvatinib and its impurities, QbD helps to build quality, reliability, and robustness into the method from the outset. dntb.gov.uaresearchgate.netchromatographyonline.com

The QbD process for developing a stability-indicating LC method for Lenvatinib typically involves the following stages: dntb.gov.uaresearchgate.netchromatographyonline.com

Defining the Analytical Target Profile (ATP): This involves establishing the requirements for the method, such as the ability to separate and quantify Lenvatinib from its degradation products, including Impurity F, with appropriate sensitivity, accuracy, and precision.

Identifying Critical Method Parameters (CMPs): Through risk assessment and screening experiments, key parameters that could impact the method's performance are identified. For an HPLC method, these could include the type and concentration of the organic modifier and buffer in the mobile phase, as well as the column chemistry.

Design of Experiments (DoE): Statistical tools like Plackett-Burman designs for screening and Response Surface Designs for optimization are employed to systematically study the effects of the identified CMPs on the method's responses. dntb.gov.uaresearchgate.net

Method Optimization and Control Strategy: Based on the DoE results, an optimal set of chromatographic conditions is established. A control strategy is then defined to ensure the method consistently performs as intended.

A study employing a QbD approach for a Lenvatinib stability-indicating method successfully optimized critical factors to achieve a sensitive, reproducible, specific, and robust method capable of separating the active pharmaceutical ingredient from five degradation products. dntb.gov.uaresearchgate.net

Integration of Green Chemistry Principles in Analytical Methodologies

The pharmaceutical industry is increasingly focusing on environmental responsibility, and this extends to analytical laboratories. chromatographyonline.com Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchsquare.com In the context of analytical methodologies for Lenvatinib and its impurities, this involves developing methods that are more environmentally friendly. researchgate.netchromatographyonline.com

Key strategies for incorporating green chemistry into the analysis of this compound include:

Solvent Reduction and Replacement: Efforts are made to minimize the use of organic solvents, particularly those that are toxic or environmentally harmful. This can involve using smaller particle size columns in HPLC to reduce solvent consumption or exploring alternative, greener solvents.

Energy Efficiency: The use of analytical instruments and conditions that consume less energy is encouraged.

Use of Safer Reagents: Whenever possible, less hazardous reagents are substituted for more toxic ones. For instance, some methods for Lenvatinib analysis have moved away from buffers like sodium phosphate, which can be problematic for LC-MS/MS studies and waste disposal. researchsquare.com

The "greenness" of an analytical method can be assessed using tools like the Green Analytical Procedure Index (GAPI) or the AGREE scale, which evaluate factors such as waste generation, energy consumption, and reagent toxicity. researchgate.netresearchsquare.com Research has demonstrated the development of an environmentally friendly stability-indicating LC method for Lenvatinib, highlighting the successful application of green chemistry principles. dntb.gov.uaresearchgate.net

Stability Assessment and Stress Degradation Studies of Lenvatinib Impurity F

Identification and Characterization of Lenvatinib Impurity F as a Key Degradation Product

This compound, identified chemically as 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid, is a significant degradation product of the multi-kinase inhibitor, Lenvatinib. lookchem.compharmaffiliates.com This impurity is also referred to in scientific literature as Desamino Hydroxy Lenvatinib. lookchem.comchemicalbook.com Its formation is a critical parameter in the stability assessment of Lenvatinib, as it arises from the chemical decomposition of the parent drug molecule.

The primary mechanism for the formation of this compound is the hydrolysis of the amide group present in the Lenvatinib structure. google.com This reaction converts the carboxamide functional group into a carboxylic acid, resulting in Impurity F. This hydrolytic degradation has been consistently observed in forced degradation studies conducted under various stress conditions, particularly in acidic and basic environments. google.comresearchgate.net The presence of this impurity is a key indicator of Lenvatinib degradation, making its monitoring essential for ensuring the quality and stability of the active pharmaceutical ingredient (API) and its formulations. google.com

Forced degradation studies, which are performed in accordance with International Council for Harmonisation (ICH) guidelines, deliberately expose the drug substance to harsh conditions to identify potential degradation pathways and products. researchgate.netresearchgate.net In the case of Lenvatinib, these studies have definitively identified Impurity F as a major degradant, particularly under hydrolytic stress. google.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate, identify, and quantify Impurity F alongside other related substances. google.combenthamdirect.comresearchgate.net

Below is a table detailing the key characteristics of this compound.

| Property | Value |

| IUPAC Name | 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid lookchem.com |

| Synonyms | Desamino Hydroxy Lenvatinib lookchem.compharmaffiliates.com |

| CAS Number | 417717-21-6 lookchem.compharmaffiliates.com |

| Molecular Formula | C21H18ClN3O5 lookchem.compharmaffiliates.com |

| Molecular Weight | 427.84 g/mol pharmaffiliates.com |

| Formation Pathway | Hydrolysis of the amide group of Lenvatinib under acidic or basic conditions google.com |

Influence of Environmental Factors on Lenvatinib Stability and Impurity F Formation

The stability of Lenvatinib is significantly influenced by various environmental factors, with the formation of Impurity F being a direct consequence of degradation under specific stress conditions. Comprehensive forced degradation studies have been conducted to elucidate the drug's susceptibility to hydrolysis, oxidation, heat, and light. researchgate.netresearchgate.netresearchgate.net

Hydrolytic Conditions (Acid and Base): Lenvatinib demonstrates marked sensitivity to acidic and alkaline hydrolysis. researchgate.netresearchgate.netdntb.gov.ua These conditions are the primary drivers for the formation of this compound through the hydrolysis of the amide moiety. google.com Studies have shown significant degradation of Lenvatinib when exposed to acidic (e.g., hydrochloric acid) and basic (e.g., sodium hydroxide) solutions, leading to the appearance of multiple degradation products, with Impurity F being a prominent one. google.comresearchgate.net The rate of degradation is typically dependent on the pH, temperature, and duration of exposure. nih.govacs.org One study identified two degradation products in acid hydrolysis and three in alkaline hydrolysis. researchgate.net Another investigation noted the generation of five distinct degradant products under acidic and basic stress conditions. researchgate.netresearchgate.net This susceptibility underscores the critical need for controlling pH and preventing exposure to acidic or basic environments during manufacturing and storage. researchgate.net

Oxidative, Thermal, and Photolytic Conditions: In contrast to its lability under hydrolytic stress, Lenvatinib shows greater stability under oxidative, thermal, and photolytic conditions. researchgate.net

Oxidative Stress: When subjected to oxidative conditions (e.g., using hydrogen peroxide), Lenvatinib exhibits relative stability, with minimal degradation observed compared to hydrolysis. researchgate.netresearchgate.net While some oxidative metabolites of Lenvatinib have been identified, extensive degradation leading to Impurity F is not a primary concern under these conditions. nih.govnih.gov

Thermal Stress: Thermal degradation studies, where the drug is exposed to high temperatures, have shown that Lenvatinib is comparatively stable. researchgate.net However, prolonged exposure to heat can lead to some decomposition, and it has been noted that a potentially genotoxic degradant can increase under heat stress, necessitating controlled storage temperatures. europa.eu

Photolytic Stress: Photostability studies, conducted according to ICH Q1B guidelines, involve exposing the drug to controlled light sources (UV and visible light). europa.eurdlaboratories.com Lenvatinib has been found to be relatively stable under these conditions, with no significant degradation reported. researchgate.net This suggests that special light-protective packaging may not be strictly necessary, although it is often used as a precautionary measure. rdlaboratories.comamazonaws.com

The table below summarizes the findings from representative stress degradation studies on Lenvatinib.

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 13.2% | DP I, DP IV researchgate.net |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 11.8% | DP II, DP III, DP V researchgate.net |

| Neutral Hydrolysis | Water | 48 hours | 2.1% | Minor degradation researchgate.net |

| Oxidative | 30% H2O2 | 24 hours | 4.3% | Minor degradation researchgate.net |

| Thermal | 80°C | 48 hours | 1.9% | Minor degradation researchgate.net |

| Photolytic | UV/Visible Light | 7 days | 1.2% | Minor degradation researchgate.net |

This table is a composite representation based on findings from cited literature; specific results may vary between studies.

Pharmacological and Toxicological Implications of Lenvatinib Impurity F

Impurity Profiling and Risk Assessment in Pharmaceutical Development

Impurity profiling is a critical component of pharmaceutical development and manufacturing, involving the identification, quantification, and characterization of impurities present in drug substances and products. veeprho.com Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines to ensure the safety and quality of pharmaceuticals. veeprho.com These guidelines necessitate a thorough understanding of the impurity profile of a drug substance, as even small amounts of impurities can potentially impact its safety and efficacy.

The risk assessment of impurities is a systematic process to evaluate the potential harm that an impurity may pose to a patient. This assessment considers the chemical structure of the impurity, its concentration, and its potential pharmacological and toxicological effects. For impurities with no available safety data, their levels are often controlled at or below a qualification threshold, above which further safety evaluation is required.

Mutagenic Potential and Genotoxicity Assessment of Related Impurities

A significant concern for any pharmaceutical impurity is its potential to be mutagenic, meaning it can cause changes in the genetic material of a cell. Genotoxic impurities can damage DNA and potentially lead to cancer. Therefore, a thorough genotoxicity assessment is a mandatory part of the safety evaluation for new drug substances and their impurities.

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method to assess the mutagenic potential of chemical substances. In the context of Lenvatinib, while the active ingredient itself was found to be non-mutagenic in an Ames assay, a study of its impurities revealed different findings. fda.gov An in vitro Ames assay conducted on 14 potential impurities of Lenvatinib identified five of them as having mutagenic potential. fda.gov

It is important to note that the specific identities of these five mutagenic impurities have not been publicly disclosed. Therefore, it is not definitively known from publicly available information whether Lenvatinib Impurity F is one of these five. The presence of genotoxic impurities in the final drug product is strictly controlled to levels considered to be of negligible risk.

| Compound | Ames Test Result | Mutagenic Potential |

| Lenvatinib (API) | Negative | Not Mutagenic |

| 5 of 14 Lenvatinib Impurities | Positive | Mutagenic |

Reported Biological Activity of this compound

This compound, also known by its chemical name 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid and as Desamino Hydroxy Lenvatinib, is a known derivative of Lenvatinib. chemicalbook.com While extensive pharmacological data on this specific impurity is not widely available in peer-reviewed literature, information from chemical suppliers provides some insight into its potential biological activities.

Lenvatinib's primary mechanism of action is the inhibition of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET. fda.govdrugbank.comnih.gov This broad-spectrum inhibition disrupts key signaling pathways involved in tumor growth and angiogenesis. nih.govnih.gov

| Compound | Reported Kinase Inhibition |

| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET |

| This compound | VEGF, FGF, SCF receptors |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. cancerresgroup.us Lenvatinib is a potent inhibitor of angiogenesis, primarily through its targeting of VEGFR and FGFR signaling pathways. nih.govnih.govmdpi.com The inhibition of these pathways in endothelial cells leads to a reduction in tumor vascularization, thereby limiting the supply of oxygen and nutrients to the tumor. cancerresgroup.use-century.us

Quality Control and Regulatory Aspects of Lenvatinib Impurity F

Development and Utilization of Lenvatinib Impurity F as a Reference Standard

This compound, chemically identified as 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid, is a known degradation product of Lenvatinib. google.comnih.gov Its formation can occur under hydrolytic conditions, where the amide group in the Lenvatinib molecule is converted to a carboxylic acid. google.com

The development of this compound as a reference standard is a crucial step in the quality control of Lenvatinib. google.com This process involves the synthesis and isolation of the impurity in a highly pure form. The characterization and confirmation of its structure are achieved through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. daicelpharmastandards.com Suppliers of pharmaceutical reference standards provide a comprehensive Certificate of Analysis (CoA) that includes this detailed characterization data, ensuring the identity and purity of the standard. daicelpharmastandards.com

The primary utilization of the this compound reference standard is in the development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC), for the routine quality control of Lenvatinib drug substance and drug product. google.compharmajournal.netrroij.com By using a well-characterized reference standard, analytical laboratories can accurately identify and quantify the presence of Impurity F in batches of Lenvatinib, ensuring that its levels are within the acceptable limits set by regulatory authorities. google.comveeprho.com A patent for an HPLC method for analyzing Lenvatinib impurities explicitly includes the use of Impurity F as a reference standard for this purpose. google.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid |

| Synonyms | Desamino Hydroxy Lenvatinib, Lenvatinib Impurity 29 |

| CAS Number | 417717-21-6 |

| Molecular Formula | C21H18ClN3O5 |

| Molecular Weight | 427.8 g/mol |

This data is compiled from publicly available chemical databases. nih.gov

Regulatory Guidelines and Compliance for Impurity Control (ICH Q1A, Q2A, USFDA, EMA)

The control of impurities in pharmaceutical products is strictly regulated by international and national health authorities to ensure patient safety. The International Council for Harmonisation (ICH) provides a framework of guidelines that are widely adopted by regulatory bodies such as the U.S. Food and Drug Administration (USFDA) and the European Medicines Agency (EMA).

ICH Q1A (Stability Testing of New Drug Substances and Products): This guideline mandates stress testing of the drug substance to identify likely degradation products, which helps in establishing degradation pathways and developing suitable analytical methods. researchgate.netresearchsquare.com Forced degradation studies on Lenvatinib, conducted under various stress conditions like acid and base hydrolysis, oxidation, and photolysis, are instrumental in identifying Impurity F as a potential degradation product. researchgate.netresearchsquare.comresearchgate.net

ICH Q2A (Analytical Validation): This guideline outlines the requirements for validating analytical procedures to ensure they are suitable for their intended purpose. pharmaceuticaljournal.net When using HPLC to quantify this compound, the method must be validated for specificity, linearity, accuracy, precision, and robustness, often using the certified reference standard of the impurity. google.compharmajournal.netrroij.com

The USFDA and EMA have their own sets of regulations that align with the ICH guidelines, emphasizing the importance of impurity profiling and control in new drug applications. veeprho.com These agencies require manufacturers to identify and quantify impurities and to provide toxicological data for any impurity exceeding the qualification threshold.

Strategies for Impurity Control and Minimization in Pharmaceutical Manufacturing

Controlling the formation of this compound during the manufacturing process is a critical aspect of ensuring the quality of the final product. A comprehensive control strategy involves a multi-faceted approach:

Understanding Formation Pathways: As Impurity F is a hydrolysis product, understanding the specific conditions that promote its formation is essential. google.com This includes identifying steps in the synthesis and purification process where the presence of water or acidic/basic conditions could lead to the degradation of Lenvatinib.

Process Optimization: The synthetic route for Lenvatinib can be optimized to minimize the formation of impurities. qingmupharm.com This may involve careful selection of reagents, solvents, and reaction conditions (e.g., temperature, pH) to prevent the hydrolysis of the amide group. qingmupharm.com

In-Process Controls (IPCs): Implementing IPCs at critical stages of the manufacturing process allows for the monitoring and control of impurity levels. daicelpharmastandards.com This can include HPLC analysis of reaction mixtures and intermediates to ensure that the formation of Impurity F is kept below a specified limit.

Purification Techniques: Robust purification methods, such as crystallization, are employed to effectively remove Impurity F from the final drug substance. qingmupharm.com The efficiency of these purification steps is validated to ensure consistent removal of the impurity.

Storage and Handling: Proper storage conditions for the Lenvatinib drug substance and drug product are crucial to prevent degradation over time. veeprho.com This includes controlling temperature and humidity to minimize the potential for hydrolysis.

Table 2: Manufacturing Control Strategies for this compound

| Control Strategy | Description |

| Raw Material Control | Ensuring the quality of starting materials and reagents to prevent the introduction of catalysts for hydrolysis. |

| Process Parameter Optimization | Controlling temperature, pH, and moisture content during the synthesis and work-up steps. |

| In-Process Monitoring | Regular analysis of reaction intermediates to track and control the level of Impurity F. |

| Crystallization | Utilizing optimized crystallization processes to effectively purge Impurity F from the final product. |

| Drying Conditions | Implementing controlled drying procedures to remove residual solvents and moisture. |

| Packaging and Storage | Using appropriate packaging to protect the drug product from environmental factors that could lead to degradation. |

Impact of Impurity F on Lenvatinib Pharmaceutical Quality and Patient Safety

From a pharmaceutical quality perspective, the presence of Impurity F above acceptable limits can indicate instability of the drug product and may affect its physical and chemical properties. veeprho.com This could potentially lead to a decrease in the potency of the drug over its shelf life.

From a patient safety standpoint, all impurities are considered a potential risk. Regulatory guidelines require that any impurity present above a certain threshold be qualified, which involves assessing its potential toxicity. ich.org An FDA review of Lenvatinib noted that while Lenvatinib itself was not genotoxic, some impurities identified in in-vitro assays showed mutagenic potential. fda.gov These genotoxic impurities were, however, controlled to acceptable levels. fda.gov While it is not specified if Impurity F was one of these, it underscores the importance of stringent impurity control. The qualification of impurities involves a thorough toxicological risk assessment to establish a safe level for human exposure. daicelpharmastandards.comich.org By controlling the level of this compound to within the limits set by regulatory authorities, manufacturers ensure that any potential risk to patients is minimized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.